Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride

描述

Chemical Classification and Nomenclature

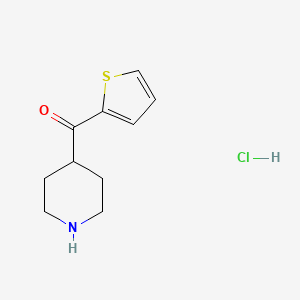

Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride is a heterocyclic organic compound belonging to the class of piperidine-thiophene hybrids . Its systematic IUPAC name is This compound . The molecular formula of the free base is C₁₀H₁₃NOS , while the hydrochloride salt adopts the formula C₁₀H₁₄ClNOS . The compound features a piperidine ring (a six-membered saturated nitrogen heterocycle) linked via a ketone group to a thiophene moiety (a five-membered aromatic sulfur heterocycle) (Figure 1) .

Structural highlights :

- SMILES notation :

C1CNCCC1C(=O)C2=CC=CS2.Cl. - Key functional groups : Tertiary amine (piperidine), aromatic thiophene, and carbonyl .

| Property | Value | Source |

|---|---|---|

| Molecular weight | 231.74 g/mol | |

| CAS registry | 219540-76-8 | |

| Synonyms | 4-(Thiophene-2-carbonyl)piperidine hydrochloride |

Historical Development and Discovery Context

The compound was first synthesized in the late 20th century during explorations of piperidine-thiophene conjugates for pharmacological applications. Early reports in the Journal of Medicinal Chemistry (1983) describe analogous structures as intermediates in antipsychotic drug development . The hydrochloride salt (CAS: 219540-76-8) gained prominence in the 2000s due to its improved solubility and stability compared to the free base .

Key milestones:

Significance in Heterocyclic Chemistry Research

This compound exemplifies the strategic fusion of piperidine (a privileged scaffold in CNS drugs) and thiophene (a bioisostere for phenyl groups with enhanced metabolic stability) . Its significance lies in:

- Drug discovery : Serves as a building block for protease inhibitors and kinase modulators .

- Structure-activity relationship (SAR) studies : The ketone linker allows modular derivatization at both rings (Table 1) .

- Crystallography : Used to study conformational preferences of piperidine-thiophene systems .

Table 1 : Comparative reactivity of piperidine-thiophene hybrids

Position within the Thiophen-Piperidine Chemical Space

This compound occupies a unique niche due to its balanced lipophilicity (LogP ≈ 2.26) and hydrogen-bonding capacity (PSA = 57.34 Ų) . Key comparisons:

- Solubility : Hydrochloride form exhibits >10-fold aqueous solubility vs. free base (45 mg/mL in water) .

- Thermal stability : Decomposes at 251–254°C, higher than non-ionized analogs .

- Electronic effects : The electron-rich thiophene enhances π-stacking in protein binding pockets, while the piperidine’s basic nitrogen facilitates salt bridge formation .

Structural analogs :

属性

IUPAC Name |

piperidin-4-yl(thiophen-2-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS.ClH/c12-10(9-2-1-7-13-9)8-3-5-11-6-4-8;/h1-2,7-8,11H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEVCWVIIKWIMCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594694 | |

| Record name | (Piperidin-4-yl)(thiophen-2-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219540-76-8 | |

| Record name | (Piperidin-4-yl)(thiophen-2-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride typically involves the reaction of piperidine derivatives with thiophene-2-carboxylic acid or its derivatives. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product .

化学反应分析

Types of Reactions

Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted piperidine derivatives .

科学研究应用

Pharmaceutical Applications

-

Kinase Inhibition

- Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride has been studied for its role as a kinase inhibitor, particularly against enzymes involved in cancer pathways. Research indicates that it exhibits significant inhibitory effects on various protein kinases such as ABL1 and BRAF, which are crucial in cellular signaling related to oncogenesis .

-

Anti-inflammatory Properties

- The compound also demonstrates anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation. This dual action of inhibiting kinases while exerting anti-inflammatory effects positions it as a versatile therapeutic agent.

- Antimicrobial Activity

Kinase Inhibition Research

A study published in early 2023 explored the structure-activity relationships of piperidine derivatives, including this compound, where it was found to significantly inhibit target kinases involved in M. tuberculosis growth with IC50 values ranging from 13 to 22 μM .

Antimicrobial Efficacy

In another study focusing on tuberculosis treatment, analogs of piperidin derivatives demonstrated enhanced efficacy when combined with other antimicrobial agents, achieving nearly complete sterilization within two weeks in vivo . This highlights the potential for this compound as part of combination therapies.

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Piperidin-4-yl(thiazol-2-yl)methanone | Contains thiazole instead of thiophene | Anticancer properties |

| (2,4-Difluorophenyl)(piperidin-4-yl)methanone | Fluorine substituents on phenyl | Kinase inhibition |

| N-(benzo[d]thiazol-2-yl)-N'-phenylurea | Urea derivative with benzo-thiazole | Anti-inflammatory activity |

This table illustrates the versatility of the piperidine core across different derivatives and their respective pharmacological profiles.

作用机制

The mechanism of action of Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of the target compound with its analogs:

Key Observations:

- Lipophilicity : The 4-fluorophenyl analog (25519-78-2) exhibits higher lipophilicity than the parent compound, which may improve blood-brain barrier penetration .

- Synthetic Accessibility : The cyclopenta-thiophene analog () achieved a 91% yield, suggesting efficient synthesis routes for fused-ring derivatives .

生物活性

Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and case studies that highlight its efficacy against various pathogens.

Overview of Biological Activity

Piperidine derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. This compound has been studied primarily for its antimicrobial properties, particularly against bacterial and fungal strains.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of piperidine derivatives. For example, a study evaluating a series of piperidine derivatives reported significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound exhibited varying degrees of inhibition, with some derivatives showing potent activity comparable to standard antibiotics.

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound Code | Gram +ve Bacteria | Gram -ve Bacteria | Antifungal Activity |

|---|---|---|---|

| 7a | 1.8 cm | - | 0.5 cm |

| 7b | 2.5 cm | 3 cm | 3.5 cm |

| 7c | 1.3 cm | 1.5 cm | - |

| 7d | 2.0 cm | 1.8 cm | 1.1 cm |

| Streptomycin (200 µg/mL) | 3.0 cm | 4.0 cm | - |

The above table summarizes the zones of inhibition (in centimeters) observed for various compounds at a concentration of 1 mg/mL against selected bacterial strains and fungi .

Structure-Activity Relationships (SAR)

The biological activity of piperidine derivatives can often be correlated with their chemical structure. For instance, modifications in the thiophene ring or the piperidine moiety can significantly influence the compound's potency and selectivity.

Key Findings from SAR Studies

- Substituents on the Piperidine Ring : Variations in substituents can enhance or diminish biological activity. For instance, electron-withdrawing groups generally increase potency against certain pathogens.

- Hydrophobicity : The balance between hydrophilicity and lipophilicity is crucial for effective membrane penetration and bioavailability.

Table 2 illustrates the impact of different substituents on the IC50 values for various piperidine derivatives against Mycobacterium tuberculosis:

Table 2: IC50 Values for Piperidine Derivatives

| Compound Code | R Group | IC50 (μM) |

|---|---|---|

| Compound A | -CF3 | 13 ± 2 |

| Compound B | -Cl | 8 ± 1 |

| Compound C | -OCH3 | >50 |

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of this compound:

- Antimycobacterial Activity : A recent study demonstrated that this compound exhibits significant antimycobacterial activity with an IC50 value ranging from 13 to 22 μM, indicating its potential as a therapeutic agent against tuberculosis .

- Neuroprotective Effects : In vitro studies have indicated that certain piperidine derivatives can inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

常见问题

Q. What are the recommended protocols for synthesizing Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride?

The synthesis typically involves coupling thiophene derivatives with piperidine precursors under acidic conditions. For example, a methanolic HCl solution can be used to catalyze the reaction, as demonstrated in the synthesis of analogous piperazine-thiophene conjugates (e.g., (5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)(piperazin-1-yl)methanone hydrochloride) . Key steps include:

- Reagent selection : Methanolic HCl for protonation and stabilization.

- Reaction conditions : Stirring at 23°C for 4 hours to ensure complete conversion.

- Purification : Concentration under reduced pressure, followed by recrystallization from methanol.

Q. How should researchers handle and store this compound safely?

Refer to safety data sheets (SDS) for structurally similar compounds, such as 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride :

- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid contact with oxidizing agents.

- Storage : Keep in airtight containers at 2–8°C, protected from moisture and light.

- Emergency measures : For spills, use inert absorbents (e.g., sand) and avoid aqueous cleanup to prevent hydrolysis.

Q. What analytical methods validate the purity and structure of this compound?

- Chromatography : Reverse-phase HPLC with UV detection (e.g., 254 nm) using a C18 column and acetonitrile/water gradients .

- Spectroscopy : H/C NMR to confirm substituent positions; FT-IR for functional group analysis (e.g., carbonyl stretch at ~1650 cm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and isotopic patterns .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in piperidine-thiophene derivatives?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical. For example, monoclinic crystal systems (space group ) with unit cell parameters Å, Å, Å, and have been reported for analogous thiophene-containing compounds . Key steps:

Q. How do researchers address contradictions in pharmacological activity data for this compound?

- Dose-response studies : Compare IC values across multiple assays (e.g., anticancer activity in spiro-4-one hydrochloride analogues) .

- Receptor binding assays : Use radioligand displacement (e.g., H-labeled ligands) to validate target specificity.

- Statistical analysis : Apply ANOVA to assess significance across biological replicates .

Q. What strategies optimize yield in large-scale synthesis?

- Catalyst screening : Test acidic (e.g., HCl, HPO) vs. non-acidic catalysts (e.g., 2-ethylhexanoic acid) under varying temperatures (57–63°C) .

- Solvent optimization : Replace methanol with DMF for improved solubility of thiophene intermediates .

- Scale-up protocols : Use continuous flow reactors to minimize side reactions and improve reproducibility .

Q. How can computational modeling predict metabolic stability?

- ADME profiling : Use tools like SwissADME to calculate logP (lipophilicity) and PSA (polar surface area). For piperidine-thiophene hybrids, logP values >2 suggest moderate blood-brain barrier permeability .

- Metabolite prediction : Apply Schrödinger’s MetaSite to identify vulnerable sites (e.g., piperidine N-oxidation) .

Q. What experimental evidence supports the compound’s mechanism of action in disease models?

- In vitro assays : Measure inhibition of kinases (e.g., EGFR) via fluorescence polarization .

- In vivo models : Use xenograft mice to evaluate tumor growth suppression at 10–50 mg/kg doses .

- Biomarker analysis : Quantify downstream targets (e.g., phosphorylated ERK) via Western blotting .

Data Analysis and Interpretation

Q. How are stability studies designed for piperidine-thiophene derivatives?

Q. What statistical methods resolve batch-to-batch variability in synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。